molecular formula H4K2O7S5 B15290341 Potassium Pentathionate Sesquihydrate

Potassium Pentathionate Sesquihydrate

Cat. No.: B15290341
M. Wt: 354.6 g/mol
InChI Key: KGTTYWMPRRFBMS-UHFFFAOYSA-N
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Preparation Methods

Potassium Pentathionate Sesquihydrate is prepared by the reaction of sulfur dichloride (SCl₂) with sodium thiosulfate (Na₂S₂O₃) followed by metathesis with potassium acetate (CH₃COOK). The reaction proceeds as follows :

  • SCl₂ + 2 Na₂S₂O₃·5H₂O → Na₂S₅O₆ + 2 NaCl + 10 H₂O
  • Na₂S₅O₆ + 2 CH₃COOK → K₂S₅O₆ + 2 CH₃COONa

Chemical Reactions Analysis

Potassium Pentathionate Sesquihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur dichloride, sodium thiosulfate, and potassium acetate . The major products formed from these reactions are sodium chloride and potassium pentathionate .

Scientific Research Applications

Potassium Pentathionate Sesquihydrate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical reagent in proteomics research and as a reference material for highly accurate and reliable data analysis .

Mechanism of Action

The mechanism of action of Potassium Pentathionate Sesquihydrate involves its interaction with various molecular targets and pathways. As a potassium salt of pentathionic acid, it may exert its effects through the release of sulfur compounds, which can interact with biological molecules and pathways .

Comparison with Similar Compounds

Potassium Pentathionate Sesquihydrate can be compared with other similar compounds such as potassium tetrathionate and potassium hexathionate. These compounds share similar chemical structures and properties but differ in the number of sulfur atoms in their molecular formulas. This compound is unique due to its specific molecular composition and its applications in biochemical research .

Properties

Molecular Formula

H4K2O7S5

Molecular Weight

354.6 g/mol

InChI

InChI=1S/2K.H2O6S5.H2O/c;;1-10(2,3)8-7-9-11(4,5)6;/h;;(H,1,2,3)(H,4,5,6);1H2

InChI Key

KGTTYWMPRRFBMS-UHFFFAOYSA-N

Canonical SMILES

O.OS(=O)(=O)SSSS(=O)(=O)O.[K].[K]

Origin of Product

United States

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